1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride
Overview
Description
1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridinium core, which is often associated with biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with benzylamine, followed by cyclization with pyridine-3-carboxylic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the pyridinium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also feature a pyridinium core and have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the pyridinium core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-27-20-10-11-21(28-2)19(13-20)14-23-24-22(26)18-9-6-12-25(16-18)15-17-7-4-3-5-8-17;/h3-14,16H,15H2,1-2H3;1H/b23-14+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYKLBAZWNGJLN-MHVDTSALSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C[N+](=CC=C2)CC3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C[N+](=CC=C2)CC3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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